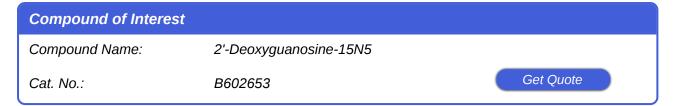


2'-Deoxyguanosine-15N5: A Comprehensive Technical Guide for Researchers

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An in-depth exploration of the synthesis, characterization, and application of **2'- Deoxyguanosine-15N5**, a critical tool in nucleic acid research, drug development, and molecular diagnostics.

Introduction

2'-Deoxyguanosine-15N5 is a stable isotope-labeled (SIL) analogue of the natural nucleoside 2'-deoxyguanosine. In this molecule, all five nitrogen atoms within the guanine base have been substituted with the heavy isotope of nitrogen, 15N. This isotopic enrichment makes it an invaluable tool for researchers in a variety of scientific disciplines, particularly those utilizing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary applications lie in its use as an internal standard for highly accurate quantification of DNA damage and repair, as a tracer to elucidate metabolic pathways of nucleosides, and as a structural probe in biomolecular NMR studies of DNA and DNA-protein complexes.

Core Properties and Specifications

2'-Deoxyguanosine-15N5 is chemically identical to its unlabeled counterpart, 2'-deoxyguanosine, but possesses a higher molecular weight due to the incorporation of five 15N isotopes. This mass difference is the basis for its utility in isotope dilution mass spectrometry.



Property	Value	Source
Chemical Formula	C10H13 ¹⁵ N5O4	[1]
Molecular Weight	272.21 g/mol	[1]
Unlabeled CAS Number	961-07-9	[1]
Labeled CAS Number	686353-29-7	[1]
Appearance	White Solid	
Purity	Typically >98%	_
Storage	-20°C, protect from light	

Synthesis of 2'-Deoxyguanosine-15N5

The synthesis of **2'-Deoxyguanosine-15N5** is a multi-step process that can be achieved through both chemical and enzymatic routes. The choice of method often depends on the desired scale, isotopic purity, and available starting materials.

Chemical Synthesis Approach

A common chemical synthesis strategy involves the construction of the 15N5-labeled guanine base followed by its glycosylation to introduce the deoxyribose sugar moiety.

Protocol: Proposed Chemical Synthesis of 15N5-Guanine

This protocol is a composite of established methods for synthesizing labeled purines.

- Synthesis of a 15N-labeled pyrimidine intermediate: The synthesis can start from simple, commercially available 15N-labeled precursors like [15N]ammonia or [15N]urea to construct a pyrimidine ring with the desired isotopic labels.
- Introduction of the remaining nitrogen atoms: Subsequent reactions involving other 15N-labeled reagents, such as [¹5N]sodium nitrite, are used to introduce the remaining nitrogen atoms into the pyrimidine ring and to facilitate the closure of the imidazole ring.[2]



- Imidazole ring closure: The final step in forming the purine ring system is the closure of the imidazole ring, yielding 15N5-guanine.[2]
- Ribosylation: The synthesized 15N5-guanine is then coupled with a protected deoxyribose derivative (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose) via a Vorbrüggen glycosylation or similar reaction to form the protected 2'-deoxyguanosine-15N5.
- Deprotection: The protecting groups on the deoxyribose sugar are removed to yield the final product, **2'-Deoxyguanosine-15N5**.

Enzymatic Synthesis Approach

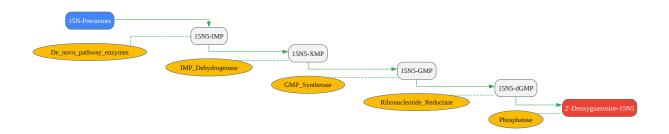
Enzymatic synthesis offers a highly specific and often more efficient alternative for producing labeled nucleosides and nucleotides.

Protocol: Enzymatic Synthesis of [15N5]Guanosine Nucleotides

This method utilizes a series of enzymes to construct the labeled nucleotide from basic labeled precursors.

- Preparation of Labeled Precursors: The synthesis starts with simple 15N-labeled compounds such as [15N]ammonium chloride and [15N]glutamine.[3]
- Multi-Enzyme Reaction: A cocktail of enzymes involved in the de novo purine biosynthesis pathway is used to build the 15N5-labeled inosine monophosphate (IMP) intermediate.[3]
- Conversion to GMP: The labeled IMP is then converted to 15N5-labeled guanosine monophosphate (GMP) using IMP dehydrogenase and GMP synthetase.[3]
- Conversion to dGMP (optional): The GMP can be converted to the deoxy form (dGMP) through the action of ribonucleotide reductase.
- Dephosphorylation: The resulting [¹⁵N₅]dGMP is then dephosphorylated using a phosphatase to yield 2'-Deoxyguanosine-15N5.
- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).[3]





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Enzymatic synthesis workflow for 2'-Deoxyguanosine-15N5.

Analytical Characterization Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and isotopic enrichment of **2'- Deoxyguanosine-15N5**.

- ¹H NMR: The proton NMR spectrum will be very similar to that of unlabeled 2¹deoxyguanosine, but the signals of protons attached to or near the 15N atoms will show
 coupling to the 15N nucleus, resulting in splitting of the peaks.
- ¹⁵N NMR: The 15N NMR spectrum provides direct evidence of the isotopic labeling. The chemical shifts of the five nitrogen atoms in the guanine ring are sensitive to their chemical environment. While a full predicted spectrum for the 15N5 species is not readily available, the chemical shifts for singly labeled [1-¹⁵N]-2'-deoxyguanosine have been reported with principal values of σ¹¹ = 54 ppm, σ²² = 148 ppm, and σ³³ = 201 ppm relative to (¹⁵NH⁴)²SO⁴.
 [4] The expected chemical shift ranges for the different nitrogen atoms in the guanine ring are approximately:



N1: ~150-160 ppm

N3: ~170-180 ppm

N7: ~220-230 ppm

N9: ~160-170 ppm

N² (exocyclic amino): ~60-70 ppm

Nitrogen Atom	Predicted ¹⁵N Chemical Shift Range (ppm, relative to NH₃)
N1	~150 - 160
N3	~170 - 180
N7	~220 - 230
N9	~160 - 170
N² (amino)	~60 - 70

Mass Spectrometry (MS)

Mass spectrometry is the primary technique that leverages the mass difference of **2'- Deoxyguanosine-15N5** for quantitative applications.

- Exact Mass: The exact mass of the [M+H]⁺ ion of **2'-Deoxyguanosine-15N5** is 273.1111 Da, which is 5 Da heavier than the unlabeled analogue (268.1069 Da).
- LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for using **2'-Deoxyguanosine-15N5** as an internal standard.

Protocol: General LC-MS/MS Method for Quantification using 2'-Deoxyguanosine-15N5

- Sample Preparation:
 - Spike the biological sample (e.g., DNA digest) with a known amount of 2'-Deoxyguanosine-15N5.



- Perform solid-phase extraction (SPE) or other cleanup steps as necessary.
- · Chromatographic Separation:
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient from low to high organic phase to elute the analyte.
- Mass Spectrometric Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Multiple Reaction Monitoring (MRM):
 - Unlabeled 2'-deoxyguanosine: Precursor ion (m/z) 268.1 → Product ion (m/z) 152.1 (corresponding to the guanine base).
 - 2'-Deoxyguanosine-15N5: Precursor ion (m/z) 273.1 → Product ion (m/z) 157.1 (corresponding to the 15N5-guanine base).
- Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.

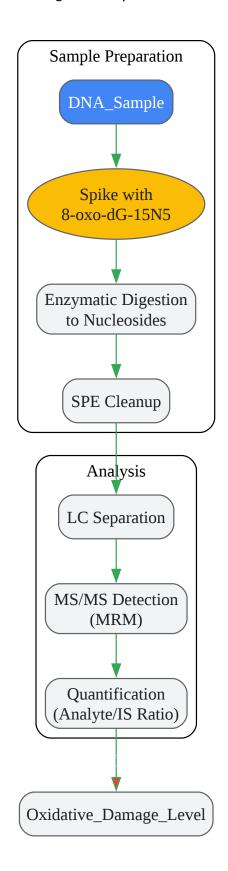
Analyte	Precursor Ion (m/z)	Product Ion (m/z)
2'-deoxyguanosine	268.1	152.1
2'-Deoxyguanosine-15N5	273.1	157.1

Applications in Research and Development Quantification of Oxidative DNA Damage

A major application of **2'-Deoxyguanosine-15N5** is in the study of oxidative stress and DNA damage. 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is a common biomarker for oxidative



DNA damage. By using $8\text{-}oxo\text{-}dG^{-15}N_5$ as an internal standard, researchers can accurately quantify the levels of this lesion in biological samples.



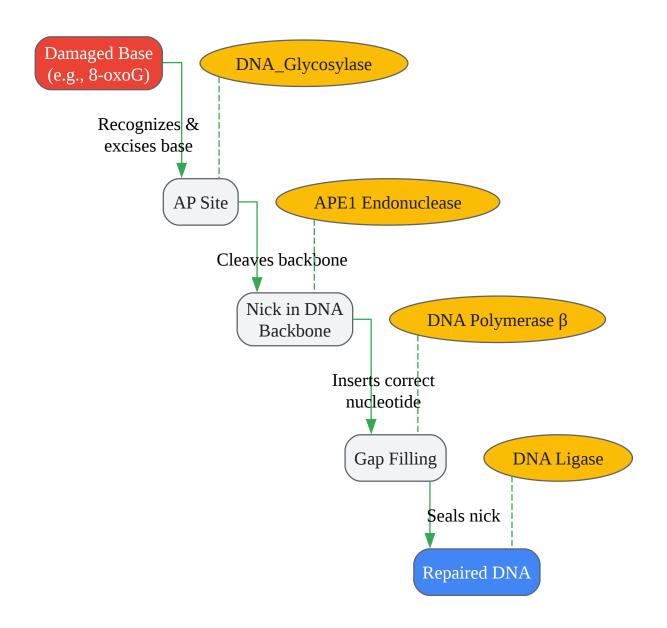


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Workflow for quantifying oxidative DNA damage using a 15N5-labeled internal standard.

Elucidation of DNA Repair Pathways

2'-Deoxyguanosine-15N5 can be incorporated into synthetic DNA strands to study the mechanisms of DNA repair pathways, such as Base Excision Repair (BER).



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Simplified diagram of the Base Excision Repair (BER) pathway.



Biomolecular NMR Spectroscopy

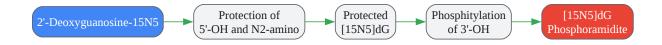
Incorporation of **2'-Deoxyguanosine-15N5** into synthetic oligonucleotides allows for detailed structural and dynamic studies by NMR. The 15N labels serve as sensitive probes for investigating hydrogen bonding, base pairing, and interactions with proteins or small molecules.

Synthesis of Labeled Oligonucleotides

To be used in NMR or DNA repair studies, **2'-Deoxyguanosine-15N5** must first be converted into a phosphoramidite building block for solid-phase DNA synthesis.

Protocol: Synthesis of [15N₅]-2'-deoxyguanosine Phosphoramidite

- Protection of Functional Groups:
 - The 5'-hydroxyl group of 2'-Deoxyguanosine-15N5 is protected with a dimethoxytrityl (DMT) group.
 - The exocyclic N²-amino group is protected, typically with an isobutyryl (ibu) or similar protecting group.
- Phosphitylation: The 3'-hydroxyl group of the protected nucleoside is reacted with a
 phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to
 introduce the phosphoramidite moiety.
- Purification: The final phosphoramidite product is purified by column chromatography.



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Workflow for the synthesis of [15N₅]-2'-deoxyguanosine phosphoramidite.

Conclusion



2'-Deoxyguanosine-15N5 is a versatile and powerful tool for researchers in the life sciences. Its applications in quantitative mass spectrometry have significantly advanced our ability to accurately measure DNA damage and repair, providing critical insights into the mechanisms of cancer and aging. Furthermore, its use in biomolecular NMR continues to deepen our understanding of the intricate structures and dynamics of nucleic acids and their complexes. The continued development of synthetic methodologies for producing high-purity labeled nucleosides like **2'-Deoxyguanosine-15N5** will undoubtedly fuel further discoveries in drug development, molecular biology, and personalized medicine.

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